(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide is an organic compound that features both isoxazole and thiophene rings. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide typically involves the formation of the acrylamide moiety followed by the introduction of the isoxazole and thiophene rings. Common synthetic routes may include:
Acrylamide Formation: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Isoxazole Ring Formation: Isoxazole rings can be synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
Thiophene Ring Introduction: Thiophene rings can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted isoxazoles.
Scientific Research Applications
(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The isoxazole and thiophene rings could play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(isoxazol-4-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(isoxazol-4-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both isoxazole and thiophene rings, which may confer distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(1,2-oxazol-4-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(12-8-6-11-14-7-8)4-3-9-2-1-5-15-9/h1-7H,(H,12,13)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANPPMYGZBYUIH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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